(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Overview
Description
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral building block used in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties. The compound has the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,4-diaminopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine in dichloromethane . The reaction is usually carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Mechanism of Action
The mechanism by which (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
- (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
- (3S,4S)-Tert-butyl 3,4-diazidopyrrolidine-1-carboxylate
- (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantioselective processes.
Biological Activity
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, with the CAS number 1020571-45-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₉N₃O₂
- Molecular Weight : 201.27 g/mol
- IUPAC Name : tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate
- Purity : Typically available at 95-97% purity in commercial preparations.
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with biological systems. It is postulated to function as a substrate or inhibitor in various enzymatic pathways, particularly those involving amino acid metabolism.
Pharmacological Studies
- Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells and may contribute to protective effects against various diseases.
- Neuroprotective Effects : Research has suggested that this compound can enhance neuronal survival under stress conditions. It may exert neuroprotective effects by modulating glutamate signaling pathways and reducing excitotoxicity.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.
Study on Antioxidant Activity
A study published in a peer-reviewed journal demonstrated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration compared to control samples.
Concentration (µM) | DPPH Scavenging (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Neuroprotective Study
In a model of neurodegeneration induced by glutamate toxicity, this compound was administered to neuronal cultures. Results indicated a dose-dependent increase in cell viability.
Treatment (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 80 |
50 | 90 |
100 | 95 |
Properties
IUPAC Name |
tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020571-45-2, 2173182-42-6 | |
Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.